molecular formula C12H16ClNO B3276169 4-[(3-Chlorophenoxy)methyl]piperidine CAS No. 63608-32-2

4-[(3-Chlorophenoxy)methyl]piperidine

Cat. No.: B3276169
CAS No.: 63608-32-2
M. Wt: 225.71 g/mol
InChI Key: JRKWHWMRJYOIEA-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenoxy)methyl]piperidine ( 63608-32-2) is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 . It is supplied as a high-purity material for research purposes exclusively. This compound belongs to a class of chemicals known as phenoxyalkylpiperidines, which are of significant interest in medicinal chemistry and pharmacology. Scientific literature indicates that structurally similar analogs are investigated as high-affinity ligands for Sigma-1 (σ1) receptors . The sigma-1 receptor is a pluripotent chaperone protein highly expressed in the central nervous system and is a promising target for modulating neuropharmacological pathways . Research on closely related phenoxyalkylpiperidines has shown that these scaffolds can exhibit potent anti-amnesic effects in preclinical models, suggesting potential for investigating treatments for neurodegenerative conditions and memory disorders . The core piperidine structure, when linked to a phenoxy moiety via a methylene bridge, as seen in this compound, represents a key pharmacophore for interaction with these biological targets. This product is intended for research and development use by qualified professionals in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-chlorophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKWHWMRJYOIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288661
Record name 4-[(3-Chlorophenoxy)methyl]piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63608-32-2
Record name 4-[(3-Chlorophenoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63608-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Chlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Exploration of Biological Interactions and Pharmacological Research Applications Preclinical Focus

Mechanistic Investigations of Biological Activity

Receptor Binding Affinities and Modulatory Effects

Binding assays are fundamental in preclinical research to determine the affinity of a compound for specific receptors. The piperidine (B6355638) scaffold, combined with a chlorophenoxy moiety, is a recurring motif in ligands designed to interact with a range of receptors, particularly within the central nervous system.

The piperidine core is a well-established pharmacophore for ligands targeting various neurotransmitter systems. The nature of the substituents on the piperidine ring and its appended groups dictates the affinity and selectivity for different receptors.

Opioid Receptors: The 4-substituted piperidine structure is a core element in many potent opioid receptor agonists and antagonists. nih.gov Research into analogues has shown that modifications to the side chain can significantly improve binding affinity at both mu-opioid receptors (MOR) and delta-opioid receptors (DOR). nih.gov For instance, certain 4-substituted piperidines exhibit a favorable balance between MOR agonism and DOR antagonism. nih.gov The fentanyl family of opioids, which are 4-anilidopiperidine derivatives, demonstrates that modifications to the piperidine ring are critical for developing powerful analogues with high affinity for the µ-opioid receptor. plos.org

Serotonin (B10506) Transporter (SERT): Piperidine derivatives have been investigated as high-affinity ligands for the serotonin transporter. Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives revealed that these compounds can bind to SERT with inhibition constant (Ki) values ranging from 2 to 400 nM, comparable to the well-known SERT inhibitor, fluoxetine. nih.gov This suggests that the general structure containing a piperidine ring linked to an aryl group via a methyl ether bridge is conducive to high-affinity SERT binding. nih.gov

Histamine Receptors: The phenoxyalkylpiperidine scaffold is a key feature in many histamine H3 receptor (H3R) antagonists. nih.gov Research has identified that the piperidine moiety is a critical structural element for dual activity at histamine H3 and sigma-1 receptors. polimi.it Non-imidazole H3R inverse agonists, such as 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649), have demonstrated high affinity for the human H3 receptor, with a Ki value of 0.16 nM. nih.gov This highlights the importance of the substituted piperidine core in achieving potent H3R antagonism.

Beyond receptor binding, the 4-[(3-Chlorophenoxy)methyl]piperidine scaffold has been explored for its potential to inhibit key enzymes involved in physiological and pathological processes.

Cholinesterases: Piperidine derivatives are a major class of cholinesterase inhibitors investigated for the treatment of Alzheimer's disease. nih.gov Studies have focused on designing dual-action compounds that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com For example, certain 4-oxypiperidine ethers have been synthesized to act as both H3R antagonists and cholinesterase inhibitors, with some compounds showing inhibitory activity against AChE with an IC50 value of 1.537 µM. nih.gov The design of these molecules often incorporates an aromatic group intended to bind with the catalytic site of AChE. nih.gov

Stearoyl-CoA Desaturase 1 (SCD1): SCD1 is a critical enzyme in fatty acid metabolism and has emerged as a therapeutic target in oncology and metabolic diseases. nih.govmedchemexpress.com Several potent and orally bioavailable SCD1 inhibitors feature a piperidine ring in their structure. For example, the inhibitor MF-438, a thiadiazole-pyridazine compound containing a piperidine moiety, potently inhibits SCD1 with an IC50 of 2.3 nM. adooq.com Another SCD1 inhibitor, A939572, also demonstrates nanomolar potency. medchemexpress.comadooq.com These findings indicate that the piperidine scaffold can be effectively incorporated into molecules designed to inhibit SCD1.

Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperones involved in various cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. The phenoxyalkylpiperidine scaffold is a prominent structural motif for high-affinity σ1 receptor ligands. uniba.it

Research has shown that N-[(4-chlorophenoxy)ethyl]piperidine derivatives can bind to the σ1 receptor with very high affinity, exhibiting Ki values in the sub-nanomolar to low nanomolar range (0.34–1.18 nM). uniba.it The piperidine ring has been identified as a crucial structural element for achieving high affinity at the σ1 receptor while maintaining selectivity over the σ2 subtype. polimi.it The substitution pattern on both the phenoxy and piperidine rings plays a critical role in modulating binding affinity and selectivity. uniba.itunict.it

The Neuropeptide Y (NPY) Y1 receptor is a G protein-coupled receptor involved in regulating physiological functions such as food intake and blood pressure. opnme.com It has been pursued as a target for developing anti-obesity drugs. nih.gov Although not a direct piperidine derivative, research into benzimidazoles containing a (4-chlorophenoxy)methyl group at the C-2 position has provided insights. nih.gov In these studies, various piperidinylalkyl groups were attached at the N-1 position of the benzimidazole core to optimize spacing and orientation for Y1 receptor binding. nih.gov One such benzimidazole derivative demonstrated a potent Ki of 0.0017 µM for the Y1 receptor. nih.gov This suggests that the combination of a chlorophenoxy group and a piperidine ring, even when part of a larger, more complex molecule, can contribute to high-affinity binding at the NPY Y1 receptor. More direct NPY Y1 receptor antagonists, like BIBO3304, have shown sub-nanomolar affinity for the human Y1 receptor (IC50 = 0.38 nM). medchemexpress.com

Cellular Assays and In Vitro Pharmacological Profiling

To complement receptor binding data, in vitro functional assays are employed to characterize the pharmacological activity of compounds at a cellular level. For ligands targeting G protein-coupled receptors, such as opioid or histamine receptors, agonist-induced stimulation of [35S]GTPγS binding is a common assay to determine functional efficacy. nih.gov

In the context of NPY Y1 receptor antagonists, functional activity has been confirmed by measuring the ability of compounds to reverse NPY-induced inhibition of forskolin-stimulated cyclic AMP (cAMP) production. nih.gov For enzyme inhibitors, cellular assays are crucial to confirm that binding translates to functional inhibition within a cellular context. For instance, the activity of SCD1 inhibitors has been validated in cellular models by measuring the conversion of saturated to monounsaturated fatty acids and by observing downstream effects such as the induction of apoptosis and the endoplasmic reticulum stress response. nih.gov These in vitro pharmacological profiling techniques are essential for confirming the mechanism of action predicted by binding and structural data. nih.gov

Radioligand Displacement Assays

Radioligand displacement assays are a fundamental tool in pharmacology for determining the binding affinity of a test compound for a specific receptor. In these assays, a radioactively labeled ligand with known high affinity for the receptor is incubated with a preparation of the target receptor (e.g., cell membranes expressing the receptor). The unlabeled test compound is then added in increasing concentrations, and its ability to displace the radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This can then be used to calculate the binding affinity constant (Ki), which reflects the true affinity of the compound for the receptor.

In the context of this compound and its analogues, radioligand displacement assays have been crucial, particularly in characterizing their interaction with the histamine H3 receptor (H3R). For these studies, membranes from cells stably expressing the human H3 receptor (hH3R) are often utilized, with [3H]Nα-methylhistamine serving as the radioligand.

Research into a series of 1-(4-(phenoxymethyl)benzyl)piperidines, which share a core structure with the subject compound, has demonstrated the utility of this technique. The parent compound of one such series, with an unsubstituted phenoxy group, showed a moderate nanomolar affinity for the hH3R. Systematic substitutions on the phenoxy ring led to significant variations in binding affinity, as determined by radioligand displacement. For instance, analogues with 4-chloro or 4-methyl substitutions on the phenoxy moiety displayed enhanced affinities, yielding compounds with low nanomolar Ki values. acs.orgnih.gov

Further studies on dual-acting piperidine-based ligands also employed these assays to confirm high affinity at the hH3R, with many derivatives showing Ki values below 100 nM. nih.govacs.org For example, a series of 4-oxypiperidine ethers were subjected to hH3R radioligand displacement assays, revealing nanomolar affinities for several tested compounds. nih.govacs.org These assays are indispensable for quantifying the potency of ligand-receptor interactions and guiding the initial stages of drug discovery by ranking compounds based on their binding affinity. nih.govacs.orgnih.govacs.org

Table 1: Binding Affinities (Ki) of Selected 4-(Phenoxymethyl)piperidine Analogues at the Human Histamine H3 Receptor (hH3R)


CompoundSubstitution on Phenoxy RingKi (nM) at hH3RReference
Analogue 14-Cl2.1 nih.gov
Analogue 23,4-diCl11 nih.gov
Analogue 34-F4.5 nih.gov
Analogue 44-CH33.5 acs.org
Analogue 54-OCH35.0 nih.gov
Analogue 64-t-butyl16 nih.gov
Functional Activity Assessments (e.g., Agonism, Antagonism, Inverse Agonism)

Beyond determining binding affinity, it is essential to characterize the functional activity of a compound at its target receptor. Functional assays assess whether a ligand acts as an agonist (activating the receptor), an antagonist (blocking the receptor from being activated by an agonist), or an inverse agonist (reducing the receptor's basal, constitutive activity). The histamine H3 receptor is known to have high constitutive activity, making it a target for inverse agonists, which can suppress its signaling even in the absence of the endogenous agonist, histamine. wikipedia.org

For this compound analogues targeting the H3R, functional activity is often evaluated using cAMP (cyclic adenosine monophosphate) accumulation assays in cells expressing the receptor. acs.orgmdpi.com The H3R is a Gi/o-coupled receptor, and its activation (or constitutive activity) leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels. An inverse agonist will counteract this effect, leading to an increase in cAMP production.

Studies on various piperidine-based H3R ligands have consistently classified them as antagonists or inverse agonists. mdpi.comnih.gov For example, in a cAMP accumulation assay, selected piperidine derivatives were shown to reverse the inhibition of cAMP production caused by the H3R agonist (R)-α-methylhistamine in forskolin-stimulated cells, confirming their antagonist/inverse agonist profile. acs.orgmdpi.com The potency of this functional activity is often expressed as an IC50 or pA2 value. The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. One study on 4-oxypiperidine ethers identified compounds with high ex vivo potency as antagonists/inverse agonists at the guinea pig H3R, with pA2 values as high as 7.57. nih.gov The compound BF2.649, a piperidine derivative, behaved as a competitive antagonist with a Ki of 0.16 nM and as an inverse agonist with an EC50 of 1.5 nM in a [35S]GTPγS binding assay, a functional assay that measures G-protein activation. nih.gov

Enzyme Inhibition Assays

While the primary focus of research on this compound analogues has been on G-protein coupled receptors like the H3R, the piperidine scaffold is also present in compounds designed to inhibit various enzymes. Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The potency of an inhibitor is typically quantified by its IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

A key area of investigation for piperidine-containing compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine and are important targets in the symptomatic treatment of Alzheimer's disease. acgpubs.org The development of dual-target ligands that act as H3R antagonists and cholinesterase inhibitors is an active area of research, aiming to provide enhanced cognitive benefits. nih.govacs.org

In a study of 4-oxypiperidine ethers, several compounds were evaluated for their ability to inhibit AChE and BuChE. One promising compound, which featured a benzyl moiety on the piperidine nitrogen, not only had a high affinity for the hH3R (Ki = 12.5 nM) but also demonstrated the highest inhibitory activity against AChE, with an IC50 value of 1.537 µM. nih.govacs.org Other analogues in the same series showed potent BuChE inhibition, with IC50 values ranging from 0.559 to 2.655 µM. nih.gov Kinetic studies of other piperidine-based AChE inhibitors, such as Donepezil (E2020), have shown a mixed type of inhibition, indicating a strong inhibitory effect on the enzyme. nih.gov These findings highlight the potential for the 4-(phenoxymethyl)piperidine scaffold to be adapted for enzyme inhibition, creating multi-target ligands.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Systematic Structural Modifications and Their Impact on Biological Interaction

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. For this compound and its analogues, SAR studies have been instrumental in optimizing affinity and selectivity, primarily for the histamine H3 receptor.

The chlorophenoxy group is a key structural element that interacts with the target receptor. Systematic modification of the substituents on this aromatic ring has been shown to have a profound impact on binding affinity. Research on a class of 1-(4-(phenoxymethyl)benzyl)piperidines revealed detailed SAR for the phenoxy moiety. acs.orgnih.gov

The position and nature of halogen substituents are critical. A single chlorine atom at the para- (4-) position of the phenoxy ring generally results in high affinity for the hH3R. acs.org For example, the 4-chloro analogue in one series exhibited a Ki value of 2.1 nM. acs.org Moving the chlorine or adding a second one, as in the 3,4-dichloro analogue, tended to decrease affinity (Ki = 11 nM). acs.org Replacing the 4-chloro with a 4-fluoro substituent maintained potent binding (Ki = 4.5 nM). acs.org

Beyond halogens, small alkyl groups at the para-position also enhance affinity. 4-methyl substituted derivatives often display higher affinities than the corresponding 4-chloro compounds. nih.gov A 4-methyl analogue showed a Ki of 3.5 nM, while a 4-methoxy group also proved beneficial (Ki = 5.0 nM). acs.orgnih.gov However, increasing the steric bulk of the para-substituent generally leads to a decrease in affinity. A trend of reduced affinity was observed in a series of para-alkylated compounds as the group size increased from methyl to tert-butyl (Ki = 16 nM) and further to n-pentyl, which caused a dramatic loss of affinity. acs.org This suggests that the binding pocket has specific size constraints for substituents at this position.

Table 2: Impact of Phenoxy Ring Substituents on hH3R Binding Affinity


Substitution PatternExample SubstituentObserved hH3R Affinity (Ki, nM)General SAR FindingReference
para-Halogen4-Cl2.1Potent affinity nih.gov
para-Halogen4-F4.5Potent affinity nih.gov
di-Halogen3,4-diCl11Reduced affinity vs. mono-para nih.gov
para-Alkyl (Small)4-CH33.5Potent affinity, often > 4-Cl acs.org
para-Alkyl (Bulky)4-t-butyl16Reduced affinity due to steric hindrance nih.gov
para-Alkoxy4-OCH35.0Potent affinity nih.gov

The basic nitrogen atom of the piperidine ring is a crucial pharmacophoric feature, typically protonated at physiological pH, allowing for a key ionic interaction with the target receptor. SAR studies have shown that substituents attached to this nitrogen can significantly modulate a compound's pharmacological profile.

In many active analogues, the piperidine nitrogen is incorporated into a larger structure, such as a 1-benzylpiperidine moiety. acs.orgacgpubs.org The substitution on this external benzyl group can further tune activity. However, direct substitution on the core piperidine nitrogen itself is also a key strategy.

Studies have demonstrated that the piperidine ring is often a critical structural element for dual H3/σ1 receptor affinities, with its replacement by a piperazine ring drastically altering the activity profile. acs.org For instance, switching from a piperidine to a piperazine core in one analogue pair caused a major drop in sigma-1 receptor affinity (Ki changing from 3.64 nM to 1531 nM) while maintaining H3R affinity. acs.org

In the development of dual H3R antagonist and cholinesterase inhibitor compounds, modifications to the piperidine nitrogen were explored extensively. The unsubstituted piperidine (N-H) serves as a baseline. The introduction of an N-benzyl group is a common and effective modification. In one series of 4-oxypiperidine ethers, an N-benzyl substituted compound (ADS031) displayed a high affinity for the hH3R (Ki = 12.5 nM) and was also the most potent AChE inhibitor in the series. nih.govacs.org This highlights that N-substitution can be leveraged to introduce additional pharmacophoric features, enabling interactions with a secondary target like an enzyme active site.

Influence of Linker Length and Flexibility

The structural motif of 4-(phenoxymethyl)piperidine has been a scaffold of significant interest in medicinal chemistry for targeting various central nervous system (CNS) receptors. The linker, in this case, the methyleneoxy bridge (-O-CH₂-), connecting the phenoxy ring to the piperidine core, plays a critical role in orienting the aromatic moiety within the receptor's binding pocket. While extensive research on systematically varying the length of this specific linker for this compound is not widely published, studies on related 4-oxypiperidine ethers targeting histamine H₃ receptors provide valuable insights.

In a series of 4-oxypiperidine ethers, the introduction of a methylene group between the 4-oxypiperidine and an aromatic ring was found to significantly increase biological activity. nih.gov For instance, compounds with a direct ether linkage between the piperidine oxygen and the aromatic ring showed low potency. However, the insertion of a methylene linker, creating a phenoxymethylpiperidine-like substructure, led to a substantial enhancement in receptor affinity. nih.gov This suggests that the length and flexibility imparted by the linker are crucial for optimal interaction with the target receptor.

The increased activity observed with the inclusion of the methylene linker can be attributed to several factors. The linker may provide the necessary spacing to allow the phenoxy group to access a specific sub-pocket within the receptor. Additionally, the flexibility of the linker can permit the molecule to adopt a more favorable conformation for binding, reducing conformational strain upon interaction with the receptor. nih.gov This principle of optimizing linker length and flexibility is a common strategy in drug design to enhance potency.

Chirality and Stereoisomeric Effects on Activity

Chirality plays a pivotal role in the interaction of drug molecules with their biological targets, as macromolecules such as receptors and enzymes are themselves chiral. For compounds containing the this compound scaffold, the introduction of chiral centers can lead to stereoisomers with potentially different pharmacological profiles. While specific studies on the stereoisomers of this compound are limited, research on analogous structures provides compelling evidence of the importance of stereochemistry.

In a study of piperidinol analogs with antituberculosis activity, the stereochemistry of the side chain attached to the piperidine nitrogen was shown to be influential. Specifically, the (R) and (S) isomers of 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol demonstrated good antituberculosis activity, indicating that both enantiomers were active, though potential differences in potency were not quantified. nih.gov This highlights that even when both enantiomers show activity, there can be subtle differences in their interaction with the target.

Identification of Pharmacophore Requirements for Specific Targets

Pharmacophore modeling is a computational approach used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 4-(phenoxymethyl)piperidine scaffold, pharmacophore models have been implicitly developed through structure-activity relationship (SAR) studies targeting CNS receptors, such as dopamine and sigma receptors.

Research on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine D4 receptor antagonists has shed light on the pharmacophoric requirements for this target. chemrxiv.orgnih.govchemrxiv.org These studies indicate that the phenoxy ring acts as a crucial hydrogen bond acceptor and hydrophobic region, while the piperidine nitrogen serves as a key basic feature, likely interacting with an acidic residue in the receptor. The substitution pattern on the phenoxy ring was found to be critical for potency, with specific substitutions like 3,4-difluoro and 3-methyl leading to high affinity. chemrxiv.orgnih.gov This suggests a well-defined binding pocket for the phenoxy moiety.

Pharmacophoric Features of 4-(Phenoxymethyl)piperidine Analogs for Dopamine D4 Receptor
Pharmacophoric FeatureMolecular MoietyInferred Interaction
Basic CenterPiperidine NitrogenIonic or Hydrogen Bond Interaction
Hydrophobic/Aromatic RegionPhenoxy RingHydrophobic/Pi-stacking Interaction
Hydrogen Bond AcceptorEther OxygenHydrogen Bond Interaction
Substituent Tolerant RegionSubstituents on Phenoxy RingFine-tuning of affinity and selectivity

Similarly, studies on halogenated 4-(phenoxymethyl)piperidines as sigma receptor ligands have contributed to understanding the pharmacophore for this target class. consensus.app The nature of the substituent on the piperidine nitrogen was found to significantly influence affinity and selectivity for σ-1 and σ-2 receptors. This indicates that the region around the piperidine nitrogen is a key interaction point and can be modified to tune the pharmacological profile.

Lead Compound Optimization Strategies in Preclinical Drug Discovery

Lead optimization is an iterative process in drug discovery where a lead compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For compounds based on the 4-(phenoxymethyl)piperidine scaffold, several lead optimization strategies have been employed in a preclinical setting.

One common strategy involves the systematic modification of substituents on the phenoxy ring to enhance target affinity and selectivity. In the development of dopamine D4 receptor antagonists, various substitutions on the phenoxy ring of 4,4-difluoro-3-(phenoxymethyl)piperidine were explored. chemrxiv.orgnih.gov This led to the discovery that compounds with 3,4-difluoro or 3-methyl substitutions exhibited significantly higher potency. chemrxiv.orgnih.gov This approach allows for the fine-tuning of electronic and steric properties to maximize interactions with the receptor.

Another key optimization strategy focuses on modifying the substituent on the piperidine nitrogen. This has been shown to be effective in modulating not only potency but also selectivity for different receptor subtypes, as seen in the development of sigma receptor ligands. consensus.app Furthermore, in the context of developing H₁-antihistamines for insomnia from 2-(piperidin-3-yl)-1H-benzimidazole leads, attaching polar substituents to the piperidine nitrogen or incorporating heteroatoms into the piperidine ring were successful strategies to reduce pKa and/or logP, thereby improving CNS profiles. nih.gov

The following table summarizes the binding affinities of some 4,4-difluoro-3-(phenoxymethyl)piperidine analogs for the dopamine D4 receptor, illustrating the impact of phenoxy ring substitution.

Binding Affinity (Ki, nM) of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs at the Dopamine D4 Receptor
CompoundPhenoxy SubstitutionKi (nM)
Analog 13,4-Difluoro5.5
Analog 23-Methyl13
Analog 34-Chloro53
Analog 44-Fluoro-3-methyl72

These examples demonstrate that a multi-pronged approach to lead optimization, involving modifications at different positions of the 4-(phenoxymethyl)piperidine scaffold, is crucial for developing preclinical candidates with desired pharmacological and pharmacokinetic profiles.

Computational Chemistry and Molecular Modeling in Research

Theoretical Frameworks for Understanding Compound Behavior

Theoretical models are fundamental to predicting how 4-[(3-Chlorophenoxy)methyl]piperidine will behave in a biological system. These frameworks allow for the detailed analysis of its electronic structure and conformational flexibility, which are critical determinants of its pharmacological profile.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations can determine parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. For instance, the distribution of electron density, influenced by the electronegative chlorine atom on the phenoxy ring and the nitrogen atom in the piperidine (B6355638) ring, is crucial for understanding potential non-covalent interactions with receptor sites. Such studies can also elucidate the compound's reactivity and metabolic stability by identifying regions susceptible to electrophilic or nucleophilic attack. While specific quantum chemical studies on this exact molecule are not prevalent in public literature, the methodologies are standard for similar structures, such as in the study of paroxetine (B1678475) degradation products. researchgate.net

To explore the conformational landscape of this compound, researchers utilize molecular mechanics (MM) and molecular dynamics (MD) simulations. acs.org MM methods, using force fields like MMFF94, can rapidly calculate the energies of different conformers, identifying low-energy and therefore more probable shapes of the molecule. tandfonline.com The piperidine ring can exist in chair, boat, and twist-boat conformations, and the orientation of the (3-chlorophenoxy)methyl substituent is also variable.

MD simulations provide a dynamic view of the compound's behavior over time in a simulated physiological environment, such as in aqueous solution or a lipid bilayer. researchgate.net These simulations can reveal the stability of certain conformations and the flexibility of the molecule, which are critical for its ability to bind to a target receptor. acs.orgresearchgate.net For example, MD simulations on related piperidine derivatives have been used to confirm the stability of their binding poses within receptor active sites over hundreds of nanoseconds. acs.org

Derivatization Strategies and Analog Development for Research Probes

Synthesis of Functionalized Piperidine (B6355638) Derivatives for Research Tools

The piperidine ring is a prevalent scaffold in medicinal chemistry and can be functionalized through various synthetic routes to generate a library of derivatives for use as research tools. The synthesis of analogs based on the 4-[(3-Chlorophenoxy)methyl]piperidine framework can be approached using established chemical reactions. For instance, the core structure can be assembled via a Mitsunobu coupling reaction between a suitably protected 4-(hydroxymethyl)piperidine and 3-chlorophenol (B135607). The protecting group on the piperidine nitrogen, often a tert-butyloxycarbonyl (Boc) group, can then be removed to allow for further derivatization at this position. nih.gov

Subsequent modifications can be made to the piperidine nitrogen through reactions like reductive amination or amide bond formation. nih.gov For example, reductive amination with various aldehydes or ketones can introduce a wide range of substituents, allowing for the exploration of chemical space around this part of the molecule. nih.gov Similarly, coupling with carboxylic acids can generate a series of amide derivatives. These synthetic strategies provide a divergent approach, enabling the creation of numerous analogs from a common intermediate, which is crucial for developing research tools. dndi.org

The systematic introduction of different substituents on a parent molecule is fundamental to establishing Structure-Activity Relationships (SAR) and identifying the molecular target. By modifying specific parts of the this compound scaffold, researchers can probe the steric and electronic requirements of its binding site. These efforts can lead to analogs with enhanced potency, selectivity, and improved physicochemical properties. nih.gov

Medicinal chemistry campaigns often explore modifications at multiple positions. For the this compound core, key areas for modification would include:

The Piperidine Nitrogen: Alkylation or acylation of the nitrogen atom can significantly impact a compound's properties.

The Phenoxy Ring: Varying the substitution pattern and the nature of the substituents on the phenyl ring can modulate binding affinity and selectivity. For example, studies on piperidine-4-carboxamides showed that adding a 4-trifluoromethyl group to a terminal phenyl ring was optimal for activity against M. abscessus. nih.gov

The Piperidine Ring: Introducing substituents directly onto the piperidine ring itself can influence the conformational preferences of the molecule.

An example of SAR exploration can be seen in the development of piperidine-4-carboxamide inhibitors of DNA gyrase. nih.gov Researchers synthesized a series of analogs by modifying a terminal phenyl ring (referred to as the "right-hand side" or RHS) and observed the impact on antibacterial activity.

Table 1: SAR of Piperidine-4-Carboxamide Derivatives Against M. abscessus

Compound RHS Substitution MIC (μM)
844 4-Chloro 2.5
844-TFM 4-Trifluoromethyl 0.6
5g 2,3-Difluoro >20
5h 2,4-Difluoro 5
5i 2,5-Difluoro 10
5j 2,6-Difluoro >20
5k 3,5-Difluoro 20
5l 3-Fluoro, 4-Trifluoromethyl 0.6

Data sourced from a study on piperidine-4-carboxamides as DNA gyrase inhibitors. nih.gov MIC (Minimum Inhibitory Concentration) is a measure of antibacterial activity.

This systematic approach revealed that a 4-trifluoromethyl group on the phenyl moiety was highly beneficial for activity. nih.gov Such SAR studies are crucial not only for optimizing potency but also for designing probes to elucidate the molecular target and its binding mode. nih.gov

To visualize the distribution and interaction of a compound in biological systems, fluorescent probes and labeled analogues are indispensable research tools. nih.govrsc.org These are created by covalently attaching a fluorophore (a fluorescent molecule) to the core scaffold of interest. The design of such probes requires that the attachment of the fluorescent tag does not significantly compromise the compound's binding affinity and selectivity for its target. nih.gov

The development of fluorescent ligands for sigma (σ) receptors provides a relevant example of this strategy. nih.gov Researchers have successfully functionalized indole (B1671886) derivatives bearing a spiro[isobenzofuran-piperidine] moiety with various fluorescent dyes. nih.govuniba.it These efforts have yielded high-affinity fluorescent probes that span the color spectrum from green to near-infrared, enabling detailed study of σ receptors using techniques like flow cytometry and confocal microscopy. nih.govacs.org

The choice of fluorophore and the point of attachment are critical. In one study, the green-emitting 4-DMAP fluorophore was attached to a siramesine-like ligand, which resulted in only a slight reduction in σ₁ affinity while maintaining high σ₂ affinity. nih.govacs.org In contrast, attaching the red-emitting Cy-5 dye yielded probes with superior fluorescent properties, making them powerful tools for imaging. acs.org

Table 2: Properties of Fluorescently Labeled Sigma Receptor Ligands

Compound Fluorophore Emission Wavelength (λem) σ₁ Receptor Affinity (Ki, nM) σ₂ Receptor Affinity (Ki, nM)
Siramesine None N/A 10.5 12.6
17 4-DMAP (Green) N/A 38.1 3.84
19 Cy-5 (Red) N/A N/A N/A
29 Cy-5 (Red) N/A N/A N/A

Data adapted from studies on fluorescent sigma receptor probes. nih.govacs.org Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. Specific Ki values for compounds 19 and 29 were not provided in the summary but were noted for their excellent properties.

These examples demonstrate that a scaffold related to piperidine can be successfully derivatized into a fluorescent probe, allowing for direct visualization of its biological targets. nih.govacs.org

Investigation of Prodrug Strategies and Bioreversible Derivatives (if applicable to academic research)

In academic research, particularly during the early stages of drug discovery and probe development, a compound may exhibit promising potency but possess suboptimal physicochemical properties, such as poor membrane permeability or solubility. A prodrug strategy can be employed to overcome these limitations. nih.gov A prodrug is an inactive or less active derivative of a parent molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. nih.gov

The primary goal of a prodrug approach in a research context is often to improve bioavailability for in vivo studies by enhancing permeability. nih.gov This is typically achieved by masking polar functional groups, such as amines or hydroxyls, with lipophilic moieties. For a compound like this compound, the secondary amine of the piperidine ring is a key site for prodrug modification. It could be acylated or otherwise derivatized to create a more lipophilic, bioreversible form. This modification must be designed to be cleaved in vivo, for example by esterases, to regenerate the active parent compound. acs.org

While prodrugs are a common strategy in therapeutic development, the principles are also valuable in academic research to enable the study of compounds that would otherwise be difficult to administer or would have poor tissue exposure. nih.govnih.gov The design of such bioreversible derivatives allows researchers to investigate the biological effects of the parent compound in a more controlled and effective manner. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Piperidine (B6355638) Derivatives

The piperidine moiety is a privileged structure found in numerous pharmaceuticals across more than twenty drug classes. nih.govencyclopedia.pub While historically successful, research into new piperidine derivatives continues to uncover novel biological targets, expanding their therapeutic potential far beyond established applications.

Detailed research findings indicate that new derivatives can interact with a wide array of biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.orgclinmedkaz.org This versatility opens up treatment possibilities for a range of conditions including cancer, central nervous system (CNS) disorders, and infectious diseases. clinmedkaz.orgclinmedkaz.orgajchem-a.com For instance, novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of Cathepsin K, a target for anti-osteoporosis agents. nih.gov Similarly, other derivatives have been investigated as dual inhibitors of tyrosinase and pancreatic lipase, suggesting applications in hyperpigmentation and obesity. researchgate.net

The exploration of these targets is often guided by the unique three-dimensional conformations that the piperidine scaffold can adopt, which allows for precise interactions within the binding sites of complex biological macromolecules. researchgate.net The introduction of a chiral piperidine scaffold, for example, can significantly enhance biological activity and selectivity. researchgate.netthieme-connect.com

Table 1: Examples of Biological Targets for Piperidine Derivatives

Target Class Specific Target Example Potential Therapeutic Area
Enzymes Cathepsin K Osteoporosis nih.gov
Acetylcholinesterase (AChE) Alzheimer's Disease encyclopedia.pubajchem-a.com
Tyrosinase / Pancreatic Lipase Hyperpigmentation / Obesity researchgate.net
Receptors μ-Opioid Receptor Pain Management tandfonline.com
Dopamine D4 Receptor L-DOPA-induced Dyskinesias nih.gov

Future work will likely focus on designing piperidine derivatives that can modulate targets previously considered "undruggable" or act as dual-agonists/antagonists to achieve synergistic therapeutic effects, such as dual agonists of μ-opioid and σ1 receptors for neuropathic pain. encyclopedia.pub

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized drug design, significantly accelerating the process of discovering and optimizing new chemical entities. clinmedkaz.orgresearchgate.net For piperidine derivatives, these computational tools are becoming indispensable for predicting biological activity and designing novel compounds with desired properties.

In silico methods are now routinely used to predict the biological activity spectra and potential protein targets of newly synthesized piperidine compounds. clinmedkaz.orgclinmedkaz.org Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze chemical structures to forecast their pharmacological effects, helping to direct further preclinical studies. clinmedkaz.orgclinmedkaz.org These tools operate by comparing the structural and physicochemical properties of a query molecule to databases of compounds with known experimental activities. clinmedkaz.org

Table 2: AI/ML Tools in Piperidine Derivative Research

Tool/Technique Application Purpose
SwissTargetPrediction Target Identification Predicts the most likely macromolecular targets of a compound. clinmedkaz.orgclinmedkaz.org
PASS Online Activity Prediction Forecasts the spectrum of biological activities based on structure. clinmedkaz.orgclinmedkaz.org
QSAR Models Activity Quantification Predicts the potency (e.g., IC50) of a compound for a specific target. chemrxiv.org
Generative AI / HGG De Novo Design Creates novel molecular structures with desired inhibitory potential. chemrxiv.org

Development of Advanced Analytical Techniques for Research Quantification

The precise characterization and quantification of 4-[(3-Chlorophenoxy)methyl]piperidine and its derivatives are crucial for research and development. Advanced analytical techniques are continuously being refined to provide greater sensitivity, specificity, and structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly ¹H and ¹³C NMR, is a powerful tool for the structural elucidation of piperidine derivatives. optica.orgycdehongchem.com It provides detailed information about the chemical environment of atoms within the molecule, confirming its structure and purity. ycdehongchem.com Variable temperature NMR studies can also be employed to investigate the molecular dynamics and conformational preferences of the piperidine ring. optica.orgoptica.org

Mass Spectrometry (MS) Coupled with Liquid Chromatography (LC): LC-MS and tandem MS (LC-MS/MS) have become indispensable analytical tools in pharmaceutical analysis. alternative-therapies.comrsc.org These methods offer high sensitivity and selectivity for detecting and quantifying piperidine derivatives, even at very low concentrations in complex biological matrices. rsc.orgnih.gov LC-MS/MS is particularly vital for identifying metabolites, characterizing bioactivation pathways, and quantifying potential genotoxic impurities like piperidine itself. alternative-therapies.comrsc.orgnih.gov The development of new derivatization methods can further enhance the detection capabilities of LC-MS for certain impurities by improving their ionization efficiency. alternative-therapies.com

Gas Chromatography (GC): For certain applications, such as measuring residual piperidine impurity in pharmaceutical samples, headspace gas chromatography is a validated method. google.com

Table 3: Advanced Analytical Techniques for Piperidine Derivatives

Technique Primary Application Key Information Provided
¹H and ¹³C NMR Structural Elucidation Confirmation of chemical structure, purity assessment, conformational analysis. tandfonline.comoptica.orgycdehongchem.com
LC-MS/MS Quantification & Metabolite ID Highly sensitive quantification in biological fluids, identification of metabolites, impurity profiling. rsc.orgnih.govresearchgate.net
HPLC-DAD Purity & Quantification Quantitative determination and purity checks using UV-Vis detection. researchgate.netnih.gov

Potential for "this compound" and its derivatives as scaffolds in Chemical Biology Research

The piperidine ring is not just a component of drugs but also a valuable scaffold for creating chemical probes and tool compounds for chemical biology research. researchgate.netthieme-connect.com The compound this compound, with its distinct substitution pattern—a chlorophenoxy group providing a site for interaction and a piperidine ring offering a 3D structural core—is an excellent starting point for developing such tools.

Derivatives of this scaffold can be synthesized to create libraries of compounds for screening against various biological targets. The structural rigidity and defined stereochemistry of the piperidine ring allow for the systematic exploration of chemical space around a biological target. nih.gov For instance, the synthesis of various 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has led to the discovery of potent and highly selective antagonists for the dopamine D4 receptor, creating valuable tool compounds for investigating D4 receptor signaling. nih.gov

By modifying the substituents on the phenoxy ring or the piperidine nitrogen, researchers can fine-tune the potency, selectivity, and physicochemical properties of the resulting molecules. researchgate.netthieme-connect.com This strategy can be used to develop:

Molecular Probes: Compounds tagged with fluorescent or radioactive labels to visualize and study biological processes.

Tool Compounds: Highly selective ligands used to investigate the function of a specific protein (e.g., a receptor or enzyme) in cellular or in vivo models without the confounding effects of off-target activity. nih.gov

Fragments for Fragment-Based Drug Discovery (FBDD): The piperidine scaffold itself can be used as a core fragment to build more complex molecules with high binding affinity for a target protein. pmarketresearch.com

The potential for this compound lies in its adaptability. It serves as a blueprint from which a multitude of derivatives can be designed and synthesized, each tailored to answer specific questions in chemical biology and pave the way for the development of next-generation therapeutics.

Q & A

Q. What are the standard synthetic routes for 4-[(3-Chlorophenoxy)methyl]piperidine, and how can purity be optimized?

Methodology :

  • Synthesis : Typical routes involve nucleophilic substitution between piperidine derivatives and 3-chlorophenol-activated intermediates (e.g., sulfonates or halides) under alkaline conditions (e.g., NaOH in dichloromethane) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products. Impurities often arise from incomplete substitution or residual solvents, requiring rigorous washing and drying .

Q. How should researchers characterize this compound, and what analytical techniques are essential?

Methodology :

  • Structural Confirmation : Use 1H^1H-/13C^{13}C-NMR to verify the piperidine ring (δ ~2.5–3.5 ppm for methylene protons) and 3-chlorophenoxy group (aromatic protons at δ ~6.8–7.4 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]+^+: ~255.7 g/mol) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and GC-MS for solvent residues. TLC (Rf_f monitoring) is a quick qualitative check .

Q. What safety protocols are critical when handling this compound?

Methodology :

  • Hazard Mitigation : Use fume hoods to avoid inhalation (potential respiratory irritant) and nitrile gloves to prevent dermal exposure. Store in airtight containers at 2–8°C, away from oxidizers .
  • Waste Disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scalable synthesis?

Methodology :

  • Quantum Chemistry : Use density functional theory (DFT) to model reaction pathways, identifying energy barriers for substitution reactions. This predicts optimal temperatures (e.g., 60–80°C) and solvent polarities (e.g., DMF vs. THF) .
  • Machine Learning : Train models on existing piperidine derivative syntheses to recommend catalyst/base combinations (e.g., triethylamine vs. K2_2CO3_3) and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodology :

  • Dose-Response Reproducibility : Standardize assays (e.g., IC50_{50} measurements) across labs using reference inhibitors. For example, discrepancies in receptor-binding affinity may arise from variations in cell lines or assay buffers .
  • Metabolite Profiling : LC-MS/MS can identify degradation products or metabolites that interfere with activity readings .

Q. How can researchers investigate the compound’s reactivity under oxidative or reductive conditions?

Methodology :

  • Oxidative Stability : Expose the compound to H2 _2O2_2 or tert-butyl hydroperoxide and monitor degradation via HPLC. Piperidine derivatives often undergo N-oxidation or ring-opening under strong oxidants .
  • Reductive Pathways : Catalytic hydrogenation (Pd/C, H2_2) may reduce the chlorophenoxy group to phenol, altering bioactivity. Track intermediates using in situ IR spectroscopy .

Q. What advanced techniques elucidate its interactions with biological targets?

Methodology :

  • Crystallography : Co-crystallize with target proteins (e.g., GPCRs) to resolve binding modes. Piperidine’s conformation (chair vs. boat) significantly impacts receptor affinity .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) in real time, identifying allosteric vs. orthosteric interactions .

Data Analysis & Experimental Design

Q. How to design SAR studies for this compound derivatives?

Methodology :

  • Scaffold Modification : Systematically vary substituents (e.g., replace Cl with F, NO2_2, or OCH3_3) and assess effects on solubility (logP via shake-flask method) and potency (e.g., enzyme inhibition assays) .
  • 3D-QSAR : Build comparative molecular field analysis (CoMFA) models to correlate steric/electrostatic properties with activity .

Q. What statistical approaches validate reproducibility in pharmacological assays?

Methodology :

  • ANOVA : Use multi-way ANOVA to isolate variability sources (e.g., technician, batch). For IC50_{50} studies, ≥3 independent replicates are mandatory .
  • Bland-Altman Plots : Assess agreement between labs for critical parameters like EC50_{50} .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.